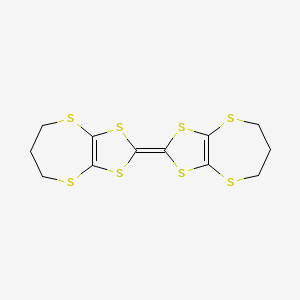

Bis(trimethylenedithio)tetrathiafulvalene

Vue d'ensemble

Description

Bis(trimethylenedithio)tetrathiafulvalene (BTTTF) is a derivative of tetrathiafulvalene (TTF), a molecule known for its electron-donating properties and its role in the formation of organic metals. TTF and its derivatives are of great interest in the field of organic electronics due to their ability to form charge-transfer complexes and radical cation salts with high electrical conductivity.

Synthesis Analysis

The synthesis of TTF derivatives often involves multi-step organic reactions. For instance, a general method for the synthesis of mixed sulfur-selenium analogs of bis(ethylenedithio)tetrathiafulvalene (ET) starting with TTF is described, where protecting groups such as trimethylsilylethoxymethyl (SEM) are used to obtain key intermediates for the synthesis of ET analogs . Another approach involves the phosphite coupling of dithiole derivatives to synthesize new π-donors like bis(phenylenedithio)tetrathiafulvalene (BPhDT-TTF) . Additionally, a non-coupling synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has been developed using sodium ethoxide and cis-1,2-dichloroethylene, followed by a smooth intramolecular rearrangement of the tetralithiated intermediate . Furthermore, the synthesis of highly soluble ET molecules with alkyl chains has been reported, which improves solubility without compromising electron-donating ability .

Molecular Structure Analysis

The molecular structure of TTF derivatives is crucial for their electronic properties. For example, the synthesis of bis(oxapropylenedithio)tetrathiafulvalene and its radical-cation salt with hexafluorophosphate anion reveals a crystal structure with alternation of organic and inorganic layers . The crystal structure of tetrakis(benzoylthio)tetrathiafulvalene, a precursor to functionalized BEDT-TTF derivatives, has also been studied . These structural analyses are essential for understanding the electronic properties of these materials.

Chemical Reactions Analysis

TTF derivatives undergo various chemical reactions to form charge-transfer complexes and radical cation salts. For instance, 1,1-Bis(tetrathiafulvalenyl)ethylene, a unique cross-conjugated dimeric TTF, is synthesized and then converted into CT-complexes and cation-radical salts to determine their conductivities and magnetic properties . The synthesis of aromatic ring-annelated BEDT-TTF derivatives is achieved through cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of TTF derivatives are closely related to their molecular structure and the type of charge-transfer complexes they form. For example, the solubility of ET molecules with alkyl chains is significantly improved, and they can form good thin films by the solution cast method . The electrochemical data of BPhDT-TTF indicate high conductivity in its radical-cation salts, with conductivities reaching 100 S/cm . The redox behavior of pyrrolo tetrathiafulvalenes is very close to that of TTF itself, suggesting their potential as organic metal building blocks .

Applications De Recherche Scientifique

“Bis(trimethylenedithio)tetrathiafulvalene” is a chemical compound used in the field of Materials Science , specifically in Electronic Materials and Molecular Conductors . It’s often used as a donor molecule in the creation of molecular conductors .

One specific application of this compound is in the study of electronic and geometrical structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecules . This study was conducted using ab initio molecular orbital methods . The optimized structure of a BEDT-TTF monomer was found to be close to the experimental one within errors of 0.02 Å and 0.5 deg in bond length and angle, respectively .

-

Functionalized Derivatives

- Field : Organic & Biomolecular Chemistry

- Application : Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups .

- Method : The cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo . This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the syntheses .

- Outcome : These derivatives are of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .

-

Molecular Conductors

- Field : Materials Science

- Application : Bis(trimethylenedithio)tetrathiafulvalene is used as a donor molecule in the creation of molecular conductors .

- Method : The specific methods of application or experimental procedures would depend on the specific type of molecular conductor being created .

- Outcome : The creation of molecular conductors can have various outcomes, including the development of new electronic materials .

-

Electronic and Geometrical Structures

- Field : Chemical Physics

- Application : Study of electronic and geometrical structures of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) molecules .

- Method : The study was conducted using ab initio molecular orbital methods . The optimized structure of a BEDT-TTF monomer is close to the experimental one within errors of 0.02 Å and 0.5 deg in bond length and angle, respectively .

- Outcome : The results show that the ground state has antiferromagnetic correlation which is consistent with experimental results .

-

Synthesis of Functionalized Derivatives

- Field : Organic & Biomolecular Chemistry

- Application : Synthesis of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) derivatives functionalised with two, four or eight hydroxyl groups .

- Method : The cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct 5,6-dihydro-1,3-dithiolo . This is followed by homo- or hetero-coupling procedures and O-deprotection to complete the syntheses .

- Outcome : These derivatives are of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .

Safety And Hazards

Propriétés

IUPAC Name |

2-(6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S8/c1-3-13-7-8(14-4-1)18-11(17-7)12-19-9-10(20-12)16-6-2-5-15-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZPCLOYNFOXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(SC1)SC(=C3SC4=C(S3)SCCCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348291 | |

| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trimethylenedithio)tetrathiafulvalene | |

CAS RN |

66946-49-4 | |

| Record name | 2-(6,7-Dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin-2-ylidene)-6,7-dihydro-5H-1,3-dithiolo[4,5-b][1,4]dithiepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66946-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylenedithio)tetrathiafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1330860.png)

![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)